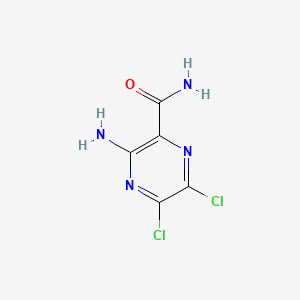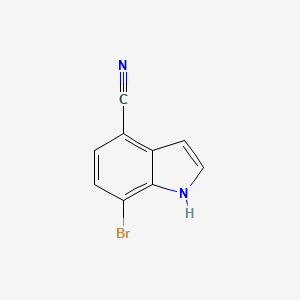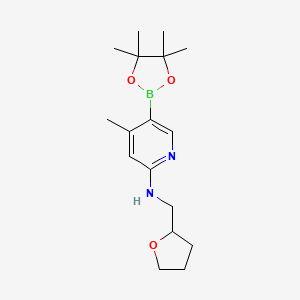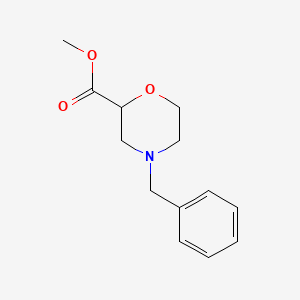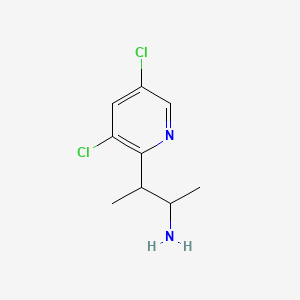
3-(3,5-Dichloropyridin-2-YL)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dichloropyridin-2-YL)butan-2-amine, also known as DCYB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DCYB is a synthetic compound that belongs to the class of pyridine derivatives and has been extensively studied for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Dichloropyridin-2-YL)butan-2-amine is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins in the body. In cancer cells, 3-(3,5-Dichloropyridin-2-YL)butan-2-amine has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in the growth and survival of cancer cells.
Efectos Bioquímicos Y Fisiológicos
3-(3,5-Dichloropyridin-2-YL)butan-2-amine has been shown to have various biochemical and physiological effects. In cancer cells, 3-(3,5-Dichloropyridin-2-YL)butan-2-amine has been shown to inhibit cell growth and induce apoptosis, or programmed cell death. In addition, 3-(3,5-Dichloropyridin-2-YL)butan-2-amine has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3,5-Dichloropyridin-2-YL)butan-2-amine in lab experiments is its synthetic nature, which allows for precise control over its properties and structure. In addition, 3-(3,5-Dichloropyridin-2-YL)butan-2-amine is relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using 3-(3,5-Dichloropyridin-2-YL)butan-2-amine in lab experiments is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are many potential future directions for the study of 3-(3,5-Dichloropyridin-2-YL)butan-2-amine. One area of research is the development of new anti-cancer agents based on the structure of 3-(3,5-Dichloropyridin-2-YL)butan-2-amine. Another area of research is the study of 3-(3,5-Dichloropyridin-2-YL)butan-2-amine's potential use as an anti-inflammatory agent and its effects on the immune system. Finally, the study of 3-(3,5-Dichloropyridin-2-YL)butan-2-amine's potential use in material science and organic synthesis is an area of research that is currently being explored.
Métodos De Síntesis
3-(3,5-Dichloropyridin-2-YL)butan-2-amine can be synthesized using various methods, including the Suzuki coupling reaction, which involves the reaction of 3,5-dichloropyridine-2-boronic acid with butan-2-amine in the presence of a palladium catalyst. Other methods include the Buchwald-Hartwig coupling reaction and the Sonogashira coupling reaction.
Aplicaciones Científicas De Investigación
3-(3,5-Dichloropyridin-2-YL)butan-2-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-(3,5-Dichloropyridin-2-YL)butan-2-amine has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 3-(3,5-Dichloropyridin-2-YL)butan-2-amine has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Propiedades
IUPAC Name |
3-(3,5-dichloropyridin-2-yl)butan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2N2/c1-5(6(2)12)9-8(11)3-7(10)4-13-9/h3-6H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTDXMDSQNFJGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)Cl)Cl)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dichloropyridin-2-YL)butan-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

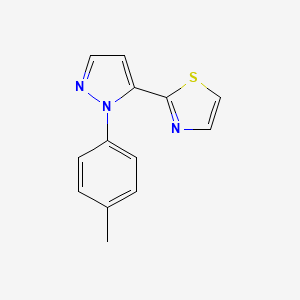
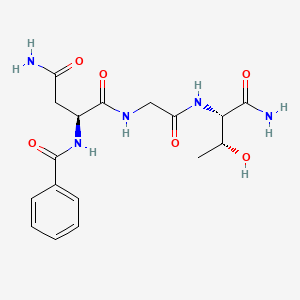
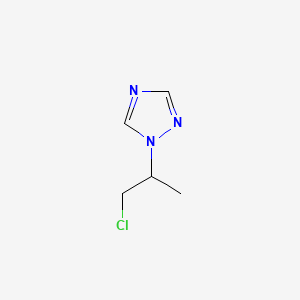
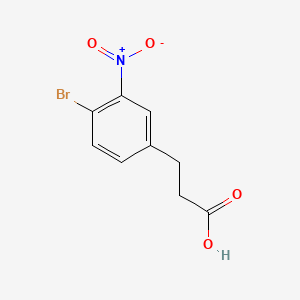
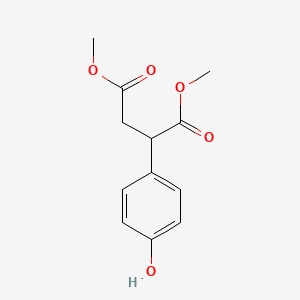
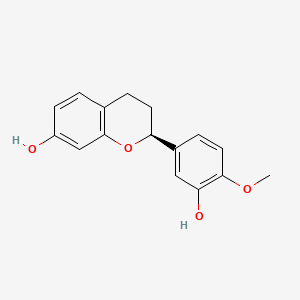
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine](/img/structure/B597335.png)
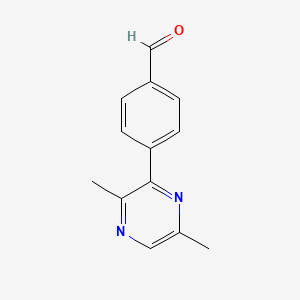
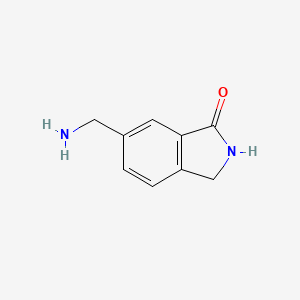
![3-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B597341.png)
